

# A Technical Guide to Dibenzofuran-4-boronic Acid: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Dibenzofuran-4-boronic acid*

Cat. No.: *B020578*

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This technical guide provides an in-depth overview of **dibenzofuran-4-boronic acid**, a versatile building block in organic synthesis. This document outlines its core physicochemical properties, a common synthetic route, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

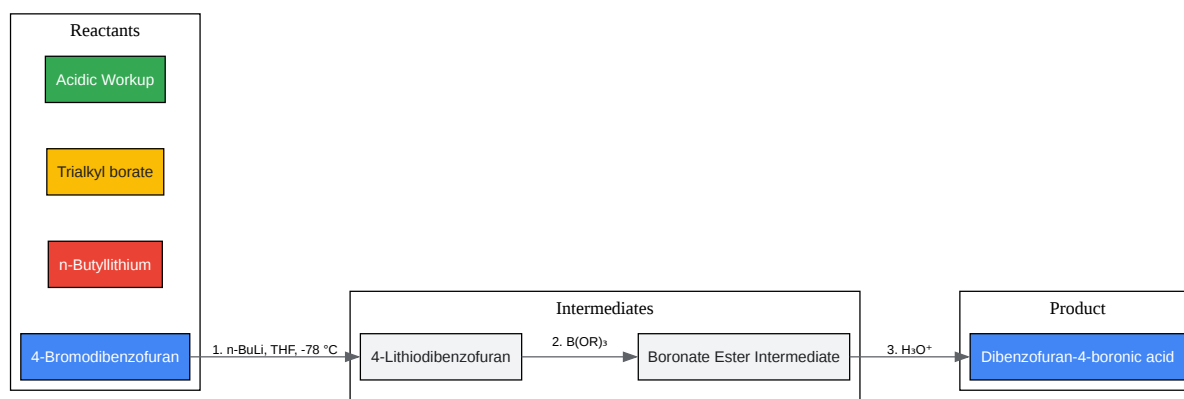
## Core Properties of Dibenzofuran-4-boronic Acid

**Dibenzofuran-4-boronic acid** is a stable, off-white to beige crystalline powder.<sup>[1][2]</sup> Its chemical and physical properties are summarized in the table below, providing essential data for reaction planning and execution.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>9</sub> BO <sub>3</sub>	[1][2][3][4][5]
Molecular Weight	212.01 g/mol	[1][2][3][4][5]
CAS Number	100124-06-9	[2][3][4]
Appearance	White to off-white powder/crystal	[1]
Melting Point	286-291 °C	[2][6]
Boiling Point	438.5 °C at 760 mmHg	[6]

## Synthesis of Dibenzofuran-4-boronic Acid

A prevalent method for the synthesis of **dibenzofuran-4-boronic acid** involves the lithiation of 4-bromodibenzofuran followed by borylation with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic workup.[4][7] This synthetic pathway is a reliable method for producing the target compound in good yields.



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Caption: Synthetic pathway for **dibenzofuran-4-boronic acid**.

## Application in Suzuki-Miyaura Cross-Coupling Reactions

**Dibenzofuran-4-boronic acid** is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical compounds and organic electronic materials.

## Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of **dibenzofuran-4-boronic acid** with an aryl halide. The specific conditions may require optimization based on the reactivity of

the coupling partners.

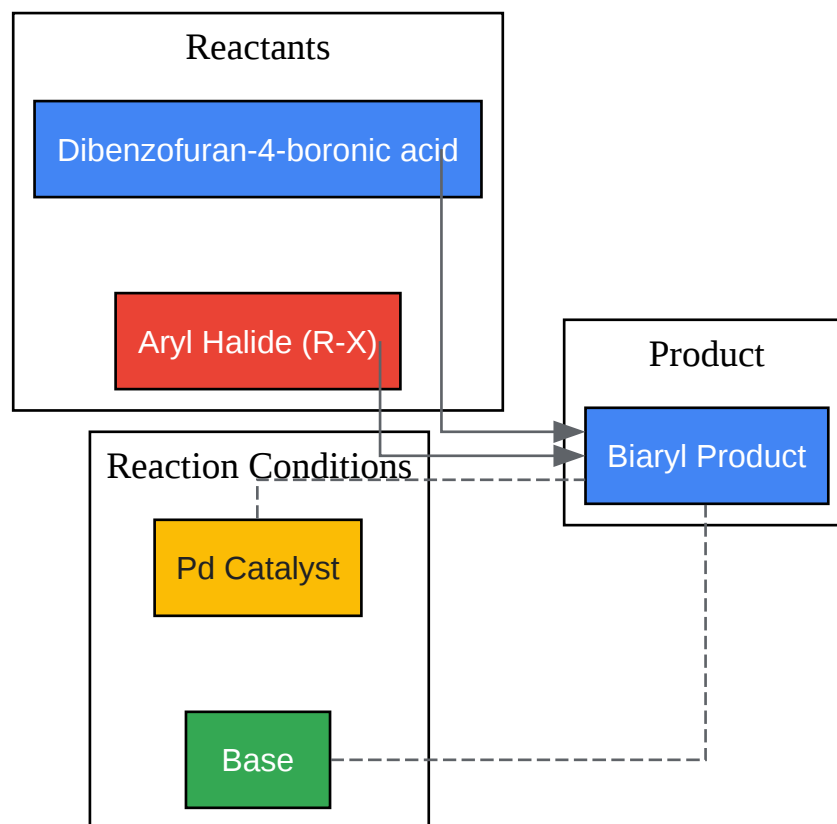
Materials and Reagents:

- **Dibenzofuran-4-boronic acid**
- Aryl halide (e.g., aryl bromide, aryl iodide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water (degassed)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine **dibenzofuran-4-boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
- **Inert Atmosphere:** Seal the vessel with a septum or cap and purge with an inert gas for 10-15 minutes.
- **Solvent Addition:** Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.



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Caption: Suzuki-Miyaura cross-coupling reaction workflow.

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